4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
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Overview
Description
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities. For example, oxidation can yield quinone derivatives, while reduction can produce different benzodiazepine analogs.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex benzodiazepine derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is unique due to its trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature can enhance the compound’s lipophilicity, potentially leading to better brain penetration and efficacy in treating central nervous system disorders.
Properties
Molecular Formula |
C16H10ClF3N2O |
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Molecular Weight |
338.71 g/mol |
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C16H10ClF3N2O/c17-9-5-6-14(23)10(7-9)13-8-15(16(18,19)20)22-12-4-2-1-3-11(12)21-13/h1-8,22-23H |
InChI Key |
PNZKTKVUWYLLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Origin of Product |
United States |
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